molecular formula C20H23N3O3S2 B2741226 6-Acetyl-2-(4-(phenylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 941877-71-0

6-Acetyl-2-(4-(phenylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2741226
CAS RN: 941877-71-0
M. Wt: 417.54
InChI Key: OUAPYCYIPRIJPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic tetrahydrothieno[2,3-c]pyridine core would likely play a significant role in its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, while the phenylthio group could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Antimicrobial Activity

Pyrano[2,3-d]pyrimidine derivatives, including our compound, have demonstrated antimicrobial properties . Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. Investigating the specific mechanisms of action and potential targets could lead to novel antimicrobial agents.

Anticancer Potential

Compounds with pyrano[2,3-d]pyrimidine scaffolds have attracted attention due to their anticancer properties . Our compound might exhibit cytotoxic effects on cancer cells, making it a candidate for further evaluation in preclinical studies. Understanding its interactions with cellular pathways is crucial for drug development.

Antioxidant Properties

Pyrano[2,3-d]pyrimidines often possess antioxidant activity . Our compound could scavenge free radicals, protecting cells from oxidative damage. Investigating its antioxidant mechanisms and potential applications in preventing oxidative stress-related diseases is essential.

Antigenotoxic Effects

Antigenotoxic compounds help prevent DNA damage and mutations. Our compound may exhibit antigenotoxic properties, making it relevant for protecting genetic material from harmful agents . Further studies can explore its impact on DNA repair pathways.

Antiviral Applications

Given the importance of antiviral agents, exploring our compound’s potential in inhibiting viral replication is valuable . Investigate its activity against specific viruses, such as influenza or herpes, to assess its efficacy and safety.

Biofilm Inhibition

Biofilms contribute to antibiotic resistance and chronic infections. Our compound could interfere with biofilm formation, making it relevant for combating persistent bacterial infections . Research its effects on biofilm-associated pathogens.

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to determine its biological activity and potential uses in medicine or other fields .

Mechanism of Action

properties

IUPAC Name

6-acetyl-2-(4-phenylsulfanylbutanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-13(24)23-10-9-15-16(12-23)28-20(18(15)19(21)26)22-17(25)8-5-11-27-14-6-3-2-4-7-14/h2-4,6-7H,5,8-12H2,1H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAPYCYIPRIJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-(4-(phenylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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